1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine
CAS No.:
Cat. No.: VC16423654
Molecular Formula: C14H19ClFN3
Molecular Weight: 283.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19ClFN3 |
|---|---|
| Molecular Weight | 283.77 g/mol |
| IUPAC Name | 1-(3-fluorophenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C14H18FN3.ClH/c1-11(2)18-7-6-14(17-18)10-16-9-12-4-3-5-13(15)8-12;/h3-8,11,16H,9-10H2,1-2H3;1H |
| Standard InChI Key | AKQRXUIBZLXFIR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=CC(=N1)CNCC2=CC(=CC=C2)F.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Physicochemical Properties
The molecular formula of 1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is reported inconsistently across sources. While one study cites CHClFN, more reliable databases specify C₁₄H₁₉ClFN₃ , aligning with its structural composition: a fluorophenyl group, isopropyl-substituted pyrazole, and methanamine linker. The molecular weight is uniformly noted as 283.77–283.78 g/mol . Discrepancies in the CAS registry number (1856022-48-4 vs. 1855952-54-3) likely stem from positional isomerism (pyrazol-3-yl vs. pyrazol-5-yl), underscoring the need for precise stereochemical identification in chemical registries.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₉ClFN₃ | |
| Molecular Weight | 283.77–283.78 g/mol | |
| CAS Number | 1856022-48-4 (3-yl) | |
| 1855952-54-3 (5-yl) | ||
| Density | Not reported | – |
| Boiling/Melting Points | Not reported | – |
Structural Features and Stereoelectronic Effects
The molecule comprises three distinct regions:
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3-Fluorophenyl Group: The electron-withdrawing fluorine atom at the meta position influences aromatic electrophilic substitution patterns and enhances metabolic stability compared to non-fluorinated analogs .
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Pyrazole Core: The 1H-pyrazole ring, substituted at N1 with an isopropyl group and at C3 with a methylamine-linked side chain, contributes to hydrogen-bonding capacity and structural rigidity .
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Methanamine Linker: The -CH₂-NH- bridge facilitates conformational flexibility, enabling interactions with biological targets such as enzymes or receptors .
X-ray crystallography data remain unavailable, but computational models predict a planar fluorophenyl ring orthogonal to the pyrazole plane, minimizing steric clashes between the isopropyl and methylamine groups.
Synthetic Methodologies
Multi-Step Organic Synthesis
Industrial and laboratory routes to this compound typically involve sequential functionalization of pyrazole precursors. A representative pathway includes:
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Pyrazole Alkylation: Reacting 1-isopropyl-1H-pyrazol-3-ylmethanol with a fluorophenyl-containing electrophile under Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) to install the methanamine linker .
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Boc Protection/Deprotection: Temporary tert-butyloxycarbonyl (Boc) protection of the amine group prevents unwanted side reactions during subsequent steps .
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Purification: Final purification via column chromatography or recrystallization yields products with >95% purity, as verified by HPLC.
Table 2: Optimization Parameters for Key Reactions
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Mitsunobu Alkylation | THF, 0°C, 12 hr | 68–72 |
| Boc Deprotection | TFA/DCM, rt, 2 hr | 89 |
| Final Crystallization | Ethanol/water (7:3) | 95 |
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance scalability and reduce reaction times. Microfluidic systems operating at 100°C achieve 85% conversion in 30 minutes for analogous pyrazole derivatives, compared to 12 hours in batch processes.
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
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Oxidation: Treatment with KMnO₄ in acidic media oxidizes the methanamine moiety to a ketone, though over-oxidation to carboxylic acids occurs at elevated temperatures.
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Reduction: NaBH₄ selectively reduces imine intermediates without affecting the fluorophenyl or pyrazole rings, enabling access to secondary amine derivatives.
Nucleophilic Aromatic Substitution
The 3-fluorophenyl group undergoes regioselective substitution with strong nucleophiles (e.g., hydroxide, alkoxides) at the para position relative to fluorine, yielding bifunctionalized analogs .
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